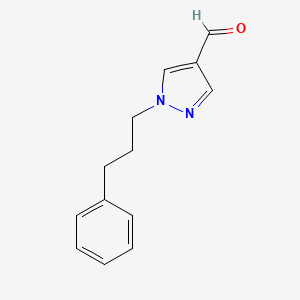

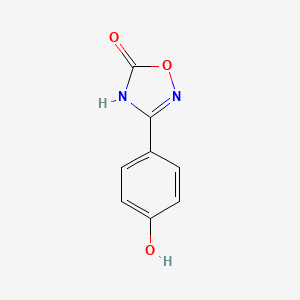

![molecular formula C8H18N2O B1489836 1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol CAS No. 1479221-60-7](/img/structure/B1489836.png)

1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol

Vue d'ensemble

Description

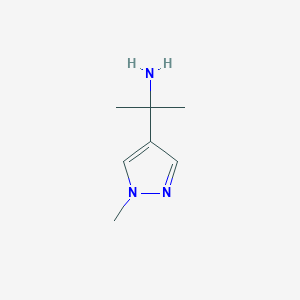

“1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol” is a synthetic compound. It is also known as CK2 inhibitor. The molecule is bifunctional, containing both a primary amine and a primary alcohol .

Synthesis Analysis

The synthesis of amines like “1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol” can be complex. Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . Aminomethyl propanol, a similar compound, can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis

The molecular structure of “1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol” is C8H18N2O. The molecule is bifunctional, containing both a primary amine and a primary alcohol .Chemical Reactions Analysis

Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . Aminomethyl propanol, a similar compound, is a precursor to oxazolines via its reaction with acyl chlorides .Applications De Recherche Scientifique

Synthesis and Characterization

- The 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite has been synthesized for use in solid-phase oligonucleotide synthesis, presenting a cost-efficient monomer for potential application in therapeutic oligonucleotides. The unique thermolytic cyclodeesterification process at pH 7.0 allows for simplified post-synthesis processing by eliminating the need for concentrated ammonium hydroxide for oligonucleotide deprotection (Grajkowski et al., 2001).

- Research on the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate facilitates the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, highlighting the utility of cyclopentane derivatives in stereoselective synthesis (Davies et al., 2003).

- The study on chiral auxiliaries as docking/protecting groups in biohydroxylation using Beauveria bassiana ATCC 7159 to hydroxylate cyclopentanone derivatives underscores the importance of introducing chirality into substrates for influencing biohydroxylation outcomes (Raadt et al., 2000).

Potential Applications

- The exploration of cyclopentyl methyl ether (CPME) as a solvent for radical reactions, including hydrostannation and hydrosilylation, highlights its potential as a solvent that maintains stability under thermal radical conditions, which could be advantageous for various synthetic applications (Kobayashi et al., 2013).

- A study on the synthesis of α,α′-bis(substituted benzylidene)cycloalkanones using amino-functionalized ionic liquid demonstrates an environmentally benign process for preparing these compounds, showing the utility of cycloalkanone derivatives in organic synthesis (Kang et al., 2008).

Propriétés

IUPAC Name |

1-[(2-aminoethylamino)methyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-5-6-10-7-8(11)3-1-2-4-8/h10-11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGVRSTJQVKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

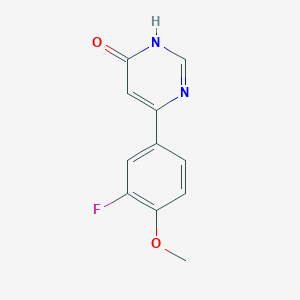

![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)

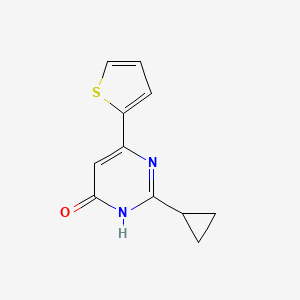

![2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1489762.png)

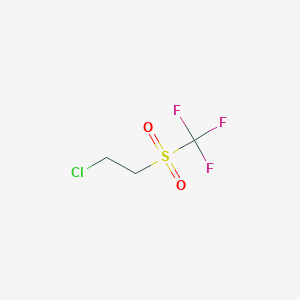

![1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1489767.png)

![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)